GSK 264220A

Übersicht

Beschreibung

GSK264220A ist ein potenter, am aktiven Zentrum angreifender, kovalenter Inhibitor der endothelialen Lipase und der Lipoproteinlipase. Es ist bekannt für sein Potenzial, das Risiko von Herz-Kreislauf-Erkrankungen durch Modulation des Lipidstoffwechsels zu verringern. Die Verbindung hat die Summenformel C17H21N3O4S und ein Molekulargewicht von 363,43 g/mol .

Herstellungsmethoden

Die Synthese von GSK264220A umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg beinhaltet typischerweise die Bildung einer Sulfonylharnstoffstruktur, die für seine biologische Aktivität entscheidend ist. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Piperidin und Phenylisocyanat . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese im Labormaßstab bietet eine Grundlage für potenzielle Hochskalierungsprozesse.

Vorbereitungsmethoden

The synthesis of GSK264220A involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a sulfonylurea structure, which is crucial for its biological activity. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as piperidine and phenyl isocyanate . Industrial production methods are not widely documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes.

Analyse Chemischer Reaktionen

GSK264220A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Thiolgruppe umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonylgruppe auftreten, was zur Bildung verschiedener Derivate führt

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

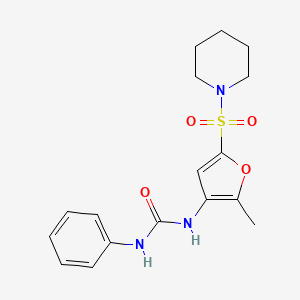

- Chemical Name: N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea

- CAS Number: 685506-42-7

- Molecular Weight: 363.43 g/mol

- Purity: ≥98% (HPLC)

- IC50 Values:

- Endothelial Lipase: 0.13 μM

- Lipoprotein Lipase: 0.10 μM

GSK 264220A exhibits high specificity for endothelial lipase and lipoprotein lipase, making it a valuable tool in lipid metabolism research. Its ability to inhibit these enzymes can influence various physiological processes, including lipid storage and mobilization, which are crucial in conditions such as obesity, diabetes, and cardiovascular diseases .

Research Applications

- Lipid Metabolism Studies

- Cancer Research

- Gene Delivery Systems

- Hepatitis B Virus Studies

Case Studies

Wirkmechanismus

GSK264220A exerts its effects by covalently binding to the active site of endothelial lipase and lipoprotein lipase. This binding inhibits the enzymatic activity, leading to a decrease in the hydrolysis of high-density lipoprotein (HDL) cholesterol and other lipids. The inhibition of these lipases results in increased levels of HDL cholesterol, which is beneficial for cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

GSK264220A ist aufgrund seiner hohen Potenz und Selektivität für die endotheliale Lipase und die Lipoproteinlipase einzigartig. Ähnliche Verbindungen umfassen:

GSK2033: Ein weiterer Lipase-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.

ASS234: Eine Verbindung mit dualer inhibitorischer Aktivität gegen Lipasen und andere Enzyme.

NSC59984: Ein Lipase-Inhibitor mit einem anderen Wirkmechanismus .

Diese Verbindungen teilen einige biologische Aktivitäten mit GSK264220A, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Zielmolekülen, was die Einzigartigkeit von GSK264220A in seiner Klasse unterstreicht.

Biologische Aktivität

GSK 264220A is a chemical compound identified as an inhibitor of endothelial lipase and lipoprotein lipase, with significant implications in lipid metabolism and cardiovascular health. The compound's chemical name is N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]- N'-phenylurea, and it exhibits potent inhibitory activity, with IC50 values of 0.13 μM for endothelial lipase and 0.10 μM for lipoprotein lipase .

This compound functions by inhibiting the activity of specific lipases involved in lipid metabolism. These enzymes play crucial roles in the hydrolysis of triglycerides and phospholipids, affecting the levels of free fatty acids and lipoproteins in circulation. By inhibiting these enzymes, this compound can potentially alter lipid profiles, which may have therapeutic implications for conditions such as dyslipidemia and atherosclerosis.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in reducing the activity of endothelial lipase, which is known to influence high-density lipoprotein (HDL) metabolism and consequently cardiovascular health. The compound was utilized in various assays to assess its impact on lipid profiles in cell cultures, showing a significant reduction in triglyceride levels when endothelial cells were treated with this compound .

Table 1: IC50 Values of this compound

| Enzyme | IC50 (μM) |

|---|---|

| Endothelial Lipase | 0.13 |

| Lipoprotein Lipase | 0.10 |

Case Study 1: Lipid Metabolism in Cardiovascular Health

A study investigated the effects of this compound on lipid metabolism in a murine model. Mice treated with this compound exhibited a significant decrease in plasma triglycerides and an increase in HDL levels compared to controls. This suggests that this compound may enhance HDL functionality while reducing triglyceride-rich lipoproteins, potentially mitigating cardiovascular risk factors .

Case Study 2: Impact on Obesity-Related Dyslipidemia

In another study focusing on obesity-related dyslipidemia, this compound was administered to obese rats. The results indicated a marked improvement in lipid profiles, including reduced levels of low-density lipoprotein (LDL) and increased HDL cholesterol. The study concluded that this compound could be beneficial in managing dyslipidemia associated with obesity .

Research Findings

Recent research has highlighted the potential of this compound not only as a therapeutic agent but also as a tool for understanding lipid metabolism pathways. For instance, studies utilizing mass spectrometry have elucidated the effects of this compound on various lipid species, demonstrating its ability to modulate lipid signaling pathways involved in inflammation and metabolic regulation .

Table 2: Summary of Research Findings on this compound

Eigenschaften

IUPAC Name |

1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOVQRPAMXCXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384608 | |

| Record name | GSK 264220A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685506-42-7 | |

| Record name | GSK 264220A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.